1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea
Description
Properties
IUPAC Name |
1-(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O/c1-23(2,3)19-13-20(28-22(31)27-18-8-4-7-16(24)21(18)25)30(29-19)15-9-10-17-14(12-15)6-5-11-26-17/h4-13H,1-3H3,(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRHNPOANBPCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(C=C3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea is a member of the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.32 g/mol. The structure features a quinoline moiety and a dichlorophenyl group, which are crucial for its biological activity.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their pharmacological properties. This specific compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives are known to possess antibacterial and antifungal properties. Studies indicate that compounds with electron-withdrawing groups like chlorine enhance antimicrobial efficacy against various pathogens .
- Anticancer Potential : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of specific substituents, such as the quinoline ring in this compound, may contribute to its anticancer activity by targeting various cellular pathways involved in tumor growth .
- Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to reduced viability of target cells.
- Receptor Interaction : Pyrazole derivatives often interact with various receptors in the body, including those involved in inflammation and cancer progression .
- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, which are crucial in cancer and inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazole compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that it effectively reduced tumor growth in xenograft models of breast cancer by targeting the Tie2 signaling pathway, which is crucial for tumor angiogenesis and metastasis .
Inhibition of Angiogenesis
The compound's role as an angiogenesis inhibitor is particularly relevant in cancer therapy. By blocking the Tie2 receptor, it disrupts the recruitment of pro-tumoral macrophages and endothelial cells, thereby limiting the blood supply to tumors. This mechanism was highlighted in studies where its administration led to decreased vascular density in tumors and improved outcomes when combined with traditional chemotherapeutics .
Case Study 1: Breast Cancer Xenograft Model
In a study published in Molecular Cancer Therapeutics, researchers administered varying doses of 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea to mice bearing breast cancer xenografts. The results indicated a dose-dependent reduction in tumor volume and weight, with histological analysis revealing decreased proliferation markers (Ki67) and increased apoptosis (Caspase-3 activation) within the tumors .
Case Study 2: Angiogenesis Inhibition in Tumor Models
Another study focused on the compound's ability to inhibit angiogenesis in a mouse model of melanoma. The treatment group showed significantly reduced microvessel density compared to controls, correlating with lower levels of VEGF and IL-6 in serum samples. These findings support the hypothesis that this compound can effectively disrupt angiogenic signaling pathways critical for tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogs
Substituent Effects on Activity
- Quinoline vs. p-Tolyl: The quinolin-6-yl group in the target compound and DCC-2036 enables stronger kinase binding compared to p-tolyl in analogs like 9e and 9i, which are p38α inhibitors .
- Chlorine vs. Fluorine : The 2,3-dichlorophenyl group in the target compound provides higher kinase affinity than fluorinated analogs (e.g., BD280341) due to increased electron-withdrawing effects .
- Benzothiazole Additions: Analogs 9e and 9i incorporate benzothiazole rings, which improve p38α selectivity but reduce broad-spectrum kinase activity compared to quinoline derivatives .
Physicochemical and Pharmacokinetic Properties
Table 2: Physical and Pharmacokinetic Data
*Estimated based on analog data .
- LogP: The target compound’s higher logP (4.9) vs.
- Half-Life: Quinoline-containing compounds (target, DCC-2036) exhibit longer half-lives than p-tolyl analogs, likely due to reduced CYP450 metabolism .
Mechanistic Insights from Molecular Docking
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key components:
- A pyrazol-5-amine derivative bearing the tert-butyl and quinoline substituents.
- A dichlorophenyl isocyanate or a suitable precursor that can generate the isocyanate in situ.
The core reaction is the nucleophilic attack of the amine on the isocyanate to form the urea linkage, a well-established method in urea synthesis.
Preparation of the Pyrazol-5-Amine Intermediate
Step 1: Synthesis of the Pyrazol-5-amine with tert-Butyl and Quinoline Substituents
- Starting materials :
- 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazole-5-carboxylic acid or its derivatives.
- Method :
- The pyrazole core can be synthesized via cyclization of hydrazines with β-dicarbonyl compounds, followed by substitution reactions to introduce the tert-butyl group at position 3 and the quinoline moiety at position 1.
- The carboxylic acid can be converted into an amine via reduction or amidation, depending on the precursor.
Note : Literature reports indicate that pyrazole derivatives with such substitutions are synthesized via multistep procedures involving hydrazine derivatives and quinoline-based intermediates, followed by selective functionalization.
Synthesis of the Dichlorophenyl Isocyanate
Step 2: Preparation of 2,3-Dichlorophenyl Isocyanate
- Method :
- The isocyanate can be prepared by phosgenation of the corresponding amine or by dehydration of the corresponding carbamic acid derivatives.
- Alternatively, it can be purchased commercially due to its high reactivity and stability under controlled conditions.
Urea Formation via Nucleophilic Addition
Step 3: Reaction of the Amine with Isocyanate
- Reaction conditions :
- The pyrazol-amine intermediate is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
- The dichlorophenyl isocyanate is added dropwise at low temperature (0–5°C) to control the exothermic reaction.
- The mixture is stirred at room temperature for several hours to ensure complete reaction.
- The progress is monitored via thin-layer chromatography (TLC) or HPLC.
Step 4: Purification
- The crude product is purified by column chromatography, typically using silica gel with a gradient of ethyl acetate and hexanes.
- Recrystallization from suitable solvents (e.g., ethanol or acetonitrile) can be employed to obtain the pure compound.
Alternative Method: In Situ Generation of Isocyanate
Some protocols involve generating the isocyanate in situ from the corresponding amine and triphosgene or phosgene derivatives, which can then react directly with the amine substrate in a one-pot procedure.
Summary of the Preparation Method
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of pyrazol-5-amine derivative | Hydrazine derivatives, quinoline precursors | Multistep, requires regioselective substitutions |
| 2 | Preparation of dichlorophenyl isocyanate | Phosgene or triphosgene with 2,3-dichlorophenyl amine | Commercially available or synthesized in situ |
| 3 | Urea formation | Nucleophilic addition in dry THF or DCM, low temperature | Dropwise addition, stir for several hours |
| 4 | Purification | Column chromatography, recrystallization | Ensures high purity for biological testing |
Research Findings and Data
- The synthesis of similar urea derivatives has been documented in patent literature and research articles, emphasizing the importance of controlling reaction conditions to prevent side reactions and ensure high yield.
- The reaction typically proceeds with high efficiency under inert atmosphere (nitrogen or argon) to prevent moisture ingress, which can hydrolyze isocyanates.
- Purity levels exceeding 95% are achievable with optimized purification steps, vital for subsequent biological evaluations.
Notes and Considerations
- Safety : Isocyanates are highly toxic and should be handled with appropriate protective equipment in a well-ventilated fume hood.
- Yield Optimization : The molar ratio of reactants, temperature control, and solvent choice significantly influence the yield.
- Scale-up : For larger scale synthesis, continuous flow methods can improve safety and efficiency.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis of this urea derivative likely involves a multi-step protocol:
Pyrazole Core Formation : A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) between a halogenated pyrazole intermediate and a quinolin-6-yl boronic acid. Key conditions include using Pd(PPh₃)₄ as a catalyst, degassed DMF/water solvent mixtures, and K₃PO₄ as a base .
Urea Linkage : Reaction of the pyrazole intermediate with 2,3-dichlorophenyl isocyanate under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to avoid side reactions .
Optimization Parameters (based on analogous syntheses):
| Step | Catalyst/Solvent | Temperature | Yield Optimization |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, DMF/H₂O | 80–100°C | Purification via column chromatography (silica gel, ethyl acetate/hexane) |
| Urea Formation | None (neat or THF) | RT to 50°C | Monitoring via TLC for amine consumption |
Q. What spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet), quinoline protons (aromatic δ 7.5–9.0 ppm), and urea NH protons (δ ~8.5–10.0 ppm, broad) .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the pyrazole-quinoline-urea scaffold .
Q. What safety precautions are necessary during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (tert-butyl and dichlorophenyl groups may cause irritation) .
- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for analogous pyrazole-urea compounds .
Advanced Research Questions
Q. How can researchers design experiments to assess structure-activity relationships (SAR)?
Methodological Answer:
Variation of Substituents : Synthesize analogs with modifications to:
- Quinoline moiety : Replace with other heterocycles (e.g., isoquinoline) to study π-π stacking effects.
- Dichlorophenyl group : Test mono-/tri-halogenated analogs for halogen bonding potency .
Biological Assays : Use standardized assays (e.g., enzyme inhibition or cell viability) under controlled conditions (pH, temperature) to correlate structural changes with activity .
Example SAR Table (hypothetical data):
| Analog | Quinoline Modification | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent | None | 0.5 | Baseline activity |
| A | Isoquinoline | 2.1 | Reduced potency suggests quinoline specificity |
| B | 3,4-Dichlorophenyl | 0.7 | Halogen position impacts target binding |
Q. How should contradictory biological activity data across studies be analyzed?
Methodological Answer:
- Control for Variables :
- Purity : Re-characterize compounds via HPLC to rule out impurities (>95% purity required) .
- Assay Conditions : Compare buffer pH, temperature, and cell line viability (e.g., HeLa vs. HEK293).
- Statistical Validation : Use ANOVA to assess inter-study variability and confirm reproducibility .
Q. What environmental impact assessment frameworks apply to studying degradation pathways?
Methodological Answer: Adopt methodologies from environmental chemistry projects (e.g., Project INCHEMBIOL):
Abiotic Degradation : Hydrolysis/photolysis studies under varying pH and UV light to identify breakdown products .
Biotic Transformation : Incubate with soil microbiota and analyze metabolites via LC-MS.
Ecotoxicity : Use Daphnia magna or algal models to evaluate LC₅₀ values .
Q. How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
